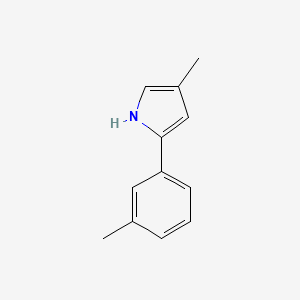

4-Methyl-2-(m-tolyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-methyl-2-(3-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |

InChI Key |

VXYQWIVNEZOOPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 M Tolyl Pyrrole and Analogous Pyrrole Architectures

Classical Approaches to Pyrrole (B145914) Synthesis

The foundational methods for pyrrole synthesis, many of which were developed in the late 19th and early 20th centuries, remain relevant in contemporary organic synthesis. These classical reactions provide robust and versatile routes to a wide variety of substituted pyrroles.

Paal-Knorr Condensation and its Derivatives

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a straightforward and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgsynarchive.com The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org

The mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu

For the synthesis of 4-Methyl-2-(m-tolyl)pyrrole, the Paal-Knorr condensation would hypothetically involve the reaction of 3-methyl-1-(m-tolyl)pentane-1,4-dione with ammonia.

Table 1: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol | Reflux | 2-4 h | 75-90 | organic-chemistry.org |

| Iron(III) Chloride | Water | Room Temp | 30-60 min | 85-98 | organic-chemistry.org |

| CaCl2·2H2O | Solvent-free (MW) | 120°C | 10 min | 74-97 | researchgate.net |

| CATAPAL 200 | Solvent-free | 60°C | 45 min | 68-97 | researchgate.net |

Knorr Pyrrole Synthesis and Mechanistic Variations

The Knorr pyrrole synthesis, reported by Ludwig Knorr in 1884, is another cornerstone in pyrrole chemistry. wikipedia.org This method involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the tendency of α-amino-ketones to self-condense, which necessitates their in situ preparation, often from the corresponding oxime via reduction with zinc in acetic acid. wikipedia.org

The mechanism begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and subsequent isomerization to furnish the pyrrole ring. wikipedia.org

To synthesize this compound via the Knorr synthesis, one could envision the reaction between an α-amino ketone derived from m-tolyl methyl ketone and a β-ketoester that would provide the methyl group at the 4-position.

Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.org The base in this reaction often serves as both a catalyst and a reactant.

The proposed mechanism starts with the amine attacking the β-carbon of the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then attacks the carbonyl carbon of the α-haloketone, followed by the loss of a water molecule to give an imine. wikipedia.org An intramolecular nucleophilic attack then forms the five-membered ring, which subsequently eliminates a hydrogen atom and rearranges to the final pyrrole product. wikipedia.org An alternative mechanism suggests the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution. wikipedia.org

For the synthesis of this compound, the Hantzsch synthesis could potentially utilize an α-haloketone derived from m-tolyl methyl ketone, a β-ketoester, and ammonia.

Barton-Zard Pyrrole Synthesis

The Barton-Zard pyrrole synthesis, developed by Derek Barton and Samir Zard in 1985, is a powerful method for constructing pyrrole rings from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.net

The mechanism consists of a series of steps:

Base-catalyzed enolization of the α-isocyanide. wikipedia.org

A Michael-type addition of the resulting enolate to the nitroalkene. wikipedia.org

A 5-endo-dig cyclization. wikipedia.org

Base-catalyzed elimination of the nitro group. wikipedia.org

Tautomerization to the aromatic pyrrole. wikipedia.org

This reaction is versatile and can be applied to the synthesis of a variety of substituted pyrroles, including those with aryl substituents. wikipedia.org The synthesis of this compound via this method would likely involve the reaction of an appropriately substituted nitroalkene with an isocyanoacetate derivative.

Clauson-Kaas Reaction for Pyrrole Formation

The Clauson-Kaas reaction, first described in 1952, involves the synthesis of N-substituted pyrroles from the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. nih.govchem-station.com While this method is primarily for N-substituted pyrroles, it is an important classical method for forming the pyrrole ring. The reaction can be extended to less nucleophilic nitrogen sources like amides and sulfonamides, although this may require longer reaction times or the use of acidic promoters. arkat-usa.org

The mechanism is thought to proceed through the formation of an intermediate that undergoes ring closure and subsequent elimination to form the pyrrole. uctm.edu

Modern and Sustainable Synthetic Strategies for Substituted Pyrroles

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for pyrrole synthesis. These modern approaches often focus on the use of green solvents, alternative energy sources, and novel catalytic systems.

Green chemistry principles have been applied to classical reactions like the Paal-Knorr synthesis by using water as a solvent, which can lead to high yields of N-substituted pyrroles. nih.gov The use of bio-sourced organic acids such as citric acid in mechanochemical (ball milling) syntheses represents a solventless and non-toxic approach. lucp.net

Microwave irradiation has been shown to significantly accelerate the Clauson-Kaas reaction, reducing reaction times from hours to minutes. arkat-usa.orgresearchgate.net Similarly, ultrasound has been employed to increase the rate of reaction and avoid the need for high temperatures in certain pyrrole syntheses. benthamdirect.com

Modern catalytic systems have also been developed, including the use of transition metals like palladium, copper, and rhodium to catalyze the synthesis of pyrroles from starting materials such as alkynes and amines. nih.gov Iodine has been used as a catalyst for the synthesis of triarylpyrroles from α-amino carbonyl compounds and aldehydes. organic-chemistry.org Furthermore, heterogeneous catalysts, including nanoparticles and metal salts, have been utilized to facilitate pyrrole synthesis in a green and efficient manner. nih.gov

Table 2: Comparison of Classical and Modern Synthetic Approaches for Pyrroles

| Synthetic Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Methods | |||

| Paal-Knorr | Acid or heat | Readily available starting materials, versatile | Harsh conditions can limit functional group tolerance |

| Knorr | In situ generation of α-amino ketones | Access to polysubstituted pyrroles | Self-condensation of intermediates can be an issue |

| Hantzsch | Base-catalyzed condensation | Convergent synthesis | Can have regioselectivity issues |

| Barton-Zard | Basic conditions | Good for specific substitution patterns | Starting materials may not be readily available |

| Clauson-Kaas | Acidic conditions | Good for N-substituted pyrroles | Primarily for N-substituted pyrroles |

| Modern/Sustainable Methods | |||

| Microwave-assisted | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

| Ultrasound-assisted | Sonication | Milder conditions, can improve yields | Scalability can be a concern |

| Green Catalysis | Bio-acids, water, ionic liquids | Environmentally friendly, often milder conditions | Catalyst development can be complex |

Multicomponent Reactions (MCRs) for Direct Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. rsc.org These reactions are advantageous for creating diverse molecular libraries due to their operational simplicity and mild reaction conditions. rsc.org For pyrrole synthesis, MCRs provide a direct route to highly functionalized derivatives.

An operationally simple, catalyst-free protocol has been developed for the regiospecific synthesis of C3-functionalized pyrroles. rsc.orgresearchgate.net This method involves trapping an enamine intermediate, generated in situ from succinaldehyde (B1195056) and a primary amine, with an activated carbonyl compound before the final Paal-Knorr cyclization. rsc.orgresearchgate.net This "just-mix" approach proceeds under open-flask conditions with high atom economy. rsc.org Similarly, B(C6F5)3-catalyzed MCRs of vicinal tricarbonyl compounds, enamines, and various nucleophiles offer a universal method to install a wide range of functional groups at the 5α position of the pyrrole ring. rsc.org

Recent advancements have also utilized arylglyoxals as key components in MCRs for synthesizing a variety of polysubstituted pyrroles. semanticscholar.org These methods highlight the power of MCRs to construct complex pyrrole architectures from simple, readily available starting materials.

Photo- and Electrochemical Methods for Pyrrole Construction

As sustainable and green methodologies, photochemical and electrochemical synthesis have gained significant attention for constructing pyrrole rings. rsc.org These methods offer novel activation pathways, often under mild conditions, avoiding harsh reagents.

Photochemical methods utilize visible light to induce reactions, often with the aid of a photosensitizer. A metal-free, environmentally friendly photo-induced strategy has been developed for a multicomponent reaction involving amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane (B149229) to yield functionalized pyrroles. researchgate.net In this process, Eosin Y serves as a hydrogen atom transfer (HAT) catalyst. researchgate.net Another approach involves a photoinduced cobalt-catalyzed synthesis of tetrasubstituted pyrroles from isoxazoles, which proceeds through the in-situ formation of acylazirines. acs.org

Electrochemical methods employ an electric current to drive reactions. Polysubstituted pyrroles can be accessed via electrochemical oxidative annulation of primary amines with aldehydes or ketones. rsc.org An electro-oxidative, iodide-mediated synthesis allows for the formation of 1,2,3-trisubstituted pyrroles from amines, aldehydes, and β-dicarbonyl compounds. rsc.org These techniques provide new avenues for pyrrole synthesis by engaging diverse nitrogen-containing precursors through distinct mechanistic patterns. rsc.org

Metal-Catalyzed and Metal-Free Cyclization Approaches

Cyclization reactions are central to the formation of the pyrrole ring, and these can be promoted by either metal catalysts or metal-free conditions.

Metal-Catalyzed Cyclization: Transition metals like palladium, rhodium, zinc, and copper are effective catalysts for pyrrole synthesis. organic-chemistry.orgrsc.org A range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles can be synthesized from dienyl azides at room temperature using catalysts such as zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org Ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Copper catalysts are also widely used; for example, a Cu-NHC (N-heterocyclic carbene) complex has been shown to be effective in the one-pot, three-component synthesis of various substituted pyrroles from ketones, amines, and diols. nih.gov

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | Mild, room temperature reaction. | organic-chemistry.org |

| Ruthenium Pincer Complex | Secondary alcohols and amino alcohols | Dehydrogenative coupling, forms H₂ as byproduct. | organic-chemistry.org |

| Palladium(II) | Imines from acetophenone (B1666503) and N-allylamines | Mild, oxidative intramolecular C-H dehydrogenative cyclization. | rsc.org |

| Copper(I) Bromide (CuBr) | Ketoxime acetates and ynals | [3+2] annulation, ligand-free. | nih.gov |

Metal-Free Cyclization: The development of metal-free synthetic routes is a key goal in green chemistry. An iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines provides a variety of substituted pyrroles under mild conditions using environmentally friendly reagents. organic-chemistry.org Another novel metal-free approach involves the formal [4+1] cycloaddition of an allyl ketone and a primary amine, which proceeds through thiolative activation of the double bond followed by internal condensation and aromatization. acs.org Furthermore, transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues, catalyzed by NaOH, yields 2,3,4-trisubstituted pyrroles with high efficiency and atom economy. rsc.org

Green Chemistry Principles in Pyrrole Synthesis, including Aqueous Media and Solvent-Free Conditions

Adherence to the principles of green chemistry is a major focus of modern synthetic chemistry, aiming to reduce waste and environmental impact. lucp.netconicet.gov.ar The synthesis of pyrroles has seen significant advances in this area, particularly through the use of aqueous media and solvent-free reaction conditions. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Paal-Knorr condensation can be efficiently carried out in water. eurekaselect.com The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can create micellar media that enhance reaction rates by solubilizing organic substrates. researchgate.net β-Cyclodextrin has also been used as a reusable catalyst for the Paal-Knorr reaction in aqueous media. rhhz.net

Solvent-Free Conditions: Eliminating organic solvents entirely is a primary goal of green synthesis. researchgate.net The Paal-Knorr condensation of 1,4-diketones with primary amines can be accomplished with excellent yields under solvent-free conditions using catalysts like praseodymium(III) trifluoromethanesulfonate (B1224126) [Pr(OTf)3] or various aluminas. tandfonline.comtandfonline.commdpi.com These methods are operationally simple, rapid, and high-yielding. tandfonline.comtandfonline.com A solvent- and catalyst-free approach using just heat has also been reported for the synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole, highlighting the potential for truly green procedures. acs.org

| Condition | Catalyst/Promoter | Key Advantages | Reference |

|---|---|---|---|

| Aqueous | Sodium Dodecyl Sulfate (SDS) | Micellar catalysis, enhanced rates. | researchgate.net |

| Aqueous | β-Cyclodextrin | Reusable catalyst, good yields. | rhhz.net |

| Aqueous | Iron(III) chloride | Very mild conditions, good to excellent yields. | organic-chemistry.org |

| Solvent-Free | Pr(OTf)₃ | Inexpensive catalyst, short reaction times, high yields. | tandfonline.com |

| Solvent-Free | CATAPAL 200 (Alumina) | Low catalyst loading, reusable catalyst, clean profile. | mdpi.com |

| Solvent-Free | None (Thermal) | High atom economy, no catalyst needed. | acs.org |

Precursor Design and Strategic Selection for this compound Synthesis

Utilization of 1,4-Dicarbonyl Compounds and Primary Amines

The most classical and straightforward method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.com This reaction is a synthetically valuable method for obtaining a wide variety of substituted pyrroles. wikipedia.org

The mechanism involves the amine attacking the protonated carbonyl groups to form a hemiaminal, followed by a second attack to form a 2,5-dihydroxytetrahydropyrrole intermediate. uctm.edu This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu The reaction is typically catalyzed by protic or Lewis acids. alfa-chemistry.comuctm.edu For the specific synthesis of this compound, the logical precursors would be 3-methyl-1,4-hexanedione and m-toluidine.

Numerous catalysts have been developed to improve the efficiency and greenness of the Paal-Knorr reaction, including commercially available aluminas like CATAPAL 200, which can be used in low loadings under solvent-free conditions and recycled multiple times. mdpi.com

Annulation Reactions Involving Ketoxime Acetates and Ynols/Ynals

A more modern and highly regioselective approach to constructing polysubstituted pyrroles involves the formal [3+2] annulation of ketoxime acetates and ynals (alkynyl aldehydes). nih.govnih.gov This method offers a divergent pathway where, by simply switching the catalyst and solvent, either pyrroles or isoquinolines can be synthesized from the same starting materials. nih.govfigshare.com

For pyrrole synthesis, the reaction is typically catalyzed by a copper salt, such as CuBr, in a solvent like acetonitrile. nih.gov The process involves the cleavage of the N–O bond in the ketoxime acetate (B1210297) and the formation of new C–C and C–N bonds. nih.govbohrium.com This protocol is distinguished by its use of readily available substrates, mild and ligand-free conditions, good functional group tolerance, and high atom economy. nih.gov The reaction of a substituted acetophenone oxime acetate with a substituted propiolaldehyde would be the strategic choice for this method. nih.gov For instance, the synthesis of an analog of this compound could be envisioned starting from an appropriately substituted m-tolyl ketoxime acetate and but-2-ynal.

Cycloamination Strategies with Bio-Derived Furanic Compounds

The conversion of biomass into valuable chemical feedstocks has positioned furanic compounds, such as furfural (B47365) and 2-methylfuran (B129897), as sustainable precursors for nitrogen-containing heterocycles. Cycloamination strategies leverage these bio-derived furans to construct the pyrrole ring, often through a modern adaptation of the classical Paal-Knorr synthesis. This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsynarchive.comrgmcet.edu.in

The innovation in using furanic compounds lies in their ability to serve as masked 1,4-dicarbonyls. Under acidic conditions, the furan (B31954) ring can be opened to generate the necessary dicarbonyl intermediate in situ, which then reacts with an amine. For the synthesis of a 2,4-disubstituted pyrrole like this compound, a plausible furanic starting material would be a suitably substituted 2-methylfuran derivative. This approach is advantageous as it utilizes renewable starting materials. mdpi.comrsc.org

The reaction is typically catalyzed by Brønsted or Lewis acids. A variety of catalysts have been employed to facilitate this transformation, including solid acids like zeolites, which offer the benefits of recyclability and operational simplicity. The reaction conditions can be tuned, though they often require elevated temperatures. The general applicability of the Paal-Knorr reaction is broad, accommodating a wide range of primary amines, including arylamines like m-toluidine. wikipedia.org

While specific studies detailing the direct synthesis of this compound from furanic precursors are not extensively documented in readily available literature, the principles of the Paal-Knorr reaction support its feasibility. The hypothetical reaction would involve the acid-catalyzed reaction of a 1,4-dicarbonyl precursor, derivable from a methyl-substituted furan, with m-toluidine. The versatility of the Paal-Knorr synthesis suggests that this would be a viable, though potentially unoptimized, route to the target compound.

Table 1: Illustrative Paal-Knorr Cycloamination for Pyrrole Synthesis

| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Yield |

| Hexane-2,5-dione | Aniline | Acetic Acid, Reflux | 1-Phenyl-2,5-dimethylpyrrole | Good |

| Hexane-2,5-dione | Benzylamine | Acetic Acid, Reflux | 1-Benzyl-2,5-dimethylpyrrole | Good |

| 3-Methylhexane-2,5-dione | m-Toluidine | Acid Catalyst (Hypothetical) | 1-(m-Tolyl)-2,4,5-trimethylpyrrole | - |

Advanced Oxidative Annulation Protocols

More contemporary approaches to pyrrole synthesis involve advanced oxidative annulation reactions. These methods construct the pyrrole ring through the formation of new carbon-carbon and carbon-nitrogen bonds under oxidative conditions, often with the assistance of a transition metal catalyst. These protocols can offer high efficiency and regioselectivity. nih.gov

One such advanced method is the ruthenium-catalyzed oxidative annulation of enamides with alkynes. This process involves the cleavage of C(sp2)-H and N-H bonds to form the pyrrole ring. By modifying the reaction conditions, it is possible to obtain either N-acetylated or N-unsubstituted pyrroles. nih.gov This strategy provides a convergent approach to polysubstituted pyrroles from simple, readily available starting materials.

Another class of advanced methods involves the annulation of enaminones. For instance, copper-catalyzed C-H/N-H annulation of enaminones with alkynyl esters has been developed for the synthesis of densely substituted pyrroles. These reactions proceed through a cascade of vinylation and pyrrole ring formation.

Electrochemical methods have also emerged as powerful tools for oxidative annulation. These techniques can avoid the use of chemical oxidants, offering a greener synthetic route. For example, the electrochemical oxidative annulation of primary amines with aldehydes or ketones can produce polysubstituted pyrroles.

While these advanced oxidative annulation protocols have been successfully applied to the synthesis of a wide variety of substituted pyrroles, specific examples detailing the synthesis of this compound are not prominently featured in the surveyed literature. However, the modular nature of these reactions suggests that with the appropriate choice of starting materials—such as a β-ketoester and an enamine derived from m-toluidine—the synthesis of the target compound could be achieved. The development of such a specific application would likely require optimization of reaction parameters, including the choice of catalyst, oxidant, and solvent.

Table 2: Examples of Advanced Annulation Strategies for Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Method/Catalyst | Product Type |

| Enamide | Alkyne | Ruthenium-catalyzed Oxidative Annulation | Polysubstituted Pyrroles |

| Enaminone | Alkynyl Ester | Copper-catalyzed Annulation | Tetrasubstituted Pyrroles |

| Primary Amine | Aldehyde/Ketone | Electrochemical Oxidative Annulation | Polysubstituted Pyrroles |

| β-Ketoester | Enamine | Oxidative Annulation | 2,4-Disubstituted Pyrroles |

Note: This table illustrates the types of reactants and methodologies used in advanced oxidative annulation reactions for pyrrole synthesis. Specific conditions and yields for the synthesis of this compound are not detailed in the available literature.

Chemical Reactivity and Derivatization Strategies of 4 Methyl 2 M Tolyl Pyrrole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic Substitution:

Pyrrole and its derivatives are highly reactive towards electrophiles due to the π-excessive nature of the heterocyclic ring. pharmaguideline.com Electrophilic substitution reactions, such as halogenation, nitration, and acylation, predominantly occur at the unsubstituted α-position (C5) of 4-methyl-2-(m-tolyl)pyrrole. This preference is attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position, which can be depicted through more resonance structures. slideshare.net The methyl and m-tolyl substituents are generally considered activating groups, further enhancing the reactivity of the pyrrole ring towards electrophiles. chemistrytalk.orglumenlearning.com

Common electrophilic substitution reactions applicable to substituted pyrroles include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for monohalogenation, typically at the C5 position. wikipedia.org

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, are employed to introduce a nitro group, also expected at the C5 position. slideshare.netwikipedia.org

Acylation: Friedel-Crafts acylation or the Vilsmeier-Haack reaction can introduce acyl or formyl groups, respectively. pharmaguideline.comwikipedia.org Acylation of 2,4-disubstituted pyrroles generally occurs at the position with the least steric hindrance, which is the C5 position.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Halogenation | NBS or NCS | 5-Halo-4-methyl-2-(m-tolyl)pyrrole |

| Nitration | HNO₃/Ac₂O | 4-Methyl-5-nitro-2-(m-tolyl)pyrrole |

| Acylation | RCOCl/AlCl₃ | 5-Acyl-4-methyl-2-(m-tolyl)pyrrole |

| Formylation | POCl₃/DMF | This compound-5-carbaldehyde |

Nucleophilic Substitution:

The pyrrole ring itself is generally unreactive towards nucleophilic substitution. edurev.in However, such reactions can occur if the ring is substituted with strong electron-withdrawing groups or if a good leaving group is present. iust.ac.ir For derivatives of this compound, nucleophilic substitution would likely require prior functionalization, such as halogenation, to introduce a suitable leaving group. The reactivity towards nucleophilic substitution is generally low for halopyrroles, often behaving similarly to aryl halides. edurev.in

Functional Group Interconversions on the m-Tolyl Substituent

The m-tolyl group of this compound offers additional sites for chemical modification, primarily at the benzylic methyl group.

Oxidation: The methyl group on the tolyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comyoutube.com Milder oxidation can yield the corresponding aldehyde or alcohol. The reaction of the para-tolyl radical with molecular oxygen has been shown to form the para-toloxy radical, indicating the susceptibility of the methyl group to oxidation. acs.org

Halogenation: Benzylic bromination of the tolyl methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, a reaction known as the Wohl-Ziegler reaction. koreascience.krscientificupdate.comresearchgate.net This transformation is a key step for further functionalization, as the resulting benzylic bromide is a versatile intermediate. masterorganicchemistry.com Controlling the reaction conditions is crucial to avoid over-bromination. scientificupdate.com

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation of methyl group | KMnO₄ | 3-(4-Methyl-1H-pyrrol-2-yl)benzoic acid |

| Benzylic Bromination | NBS, radical initiator | 2-(3-(Bromomethyl)phenyl)-4-methyl-1H-pyrrole |

Regioselective Functionalization of the Pyrrole Nucleus

Achieving regioselectivity in the functionalization of substituted pyrroles is a critical aspect of their synthetic utility. In the case of this compound, the existing substituents direct incoming electrophiles primarily to the C5 position. pearson.comutexas.edu However, functionalization at the less reactive C3 position can be achieved through directed metallation strategies.

The N-H proton of pyrrole is acidic (pKa ≈ 17.5) and can be removed by a strong base. wikipedia.org However, for C-functionalization, N-protection is often necessary to prevent reaction at the nitrogen atom. iust.ac.ir Following N-protection, directed lithiation can be employed. The choice of the directing group and the reaction conditions can influence the site of metallation. quimicaorganica.org For instance, lithiation of N-protected 2-substituted pyrroles can occur at the C5 position. To achieve functionalization at the C3 position, specific directing groups on the nitrogen or at the C2 position might be required. Subsequent reaction of the lithiated intermediate with an electrophile introduces a substituent at the desired position. tandfonline.comacs.org

Formation of Fused Heterocyclic Systems from Pyrrole Derivatives

Pyrrole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. researchgate.netresearchgate.net The functional groups introduced onto the this compound scaffold can be utilized in cyclization reactions to form bicyclic or polycyclic structures.

For example, if a carbonyl group is introduced at the C3 position and a suitable functional group is present on the nitrogen substituent, an intramolecular cyclization could lead to the formation of a fused ring system. Similarly, functionalization at both the C3 and C4 positions can provide the necessary framework for annulation reactions. Pyrroles can also participate in cycloaddition reactions, such as Diels-Alder reactions, where the pyrrole acts as a diene, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org

The Paal-Knorr synthesis, a fundamental method for pyrrole formation from 1,4-dicarbonyl compounds, can be conceptually reversed to consider pyrroles as synthons for building larger structures. organic-chemistry.orgwikipedia.orgalfa-chemistry.com Derivatives of this compound with appropriate functionalization could undergo ring-opening and re-cyclization with other reagents to form different heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Methyl-2-(m-tolyl)pyrrole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure by revealing the chemical environment, connectivity, and number of unique proton and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on both the pyrrole (B145914) and tolyl rings, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and spin-spin coupling provides information about adjacent protons.

N-H Proton: A broad singlet is anticipated for the pyrrole N-H proton, typically appearing in the downfield region (δ 8.0-9.5 ppm), due to its acidic nature and potential for hydrogen bonding.

Aromatic Protons (Tolyl Ring): The meta-substituted tolyl ring would present a complex splitting pattern for its four protons. One would expect a singlet for the proton between the two methyl-group-bearing carbons on the tolyl ring, and multiplets for the other three aromatic protons.

Aromatic Protons (Pyrrole Ring): The two protons on the pyrrole ring at positions 3 and 5 would appear as distinct signals, likely doublets or multiplets due to coupling with each other and potentially with the N-H proton.

Methyl Protons: Two sharp singlets are expected for the two methyl groups. The methyl group attached to the pyrrole ring (at C4) would likely appear around δ 2.0-2.3 ppm, while the tolyl methyl group would appear at a similar chemical shift, around δ 2.3-2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (Pyrrole) | 8.0 - 9.5 | Broad Singlet | 1H |

| H-Ar (Tolyl) | 7.0 - 7.5 | Multiplets | 4H |

| H-5 (Pyrrole) | ~6.8 | Doublet / Multiplet | 1H |

| H-3 (Pyrrole) | ~6.2 | Doublet / Multiplet | 1H |

| CH₃ (Tolyl) | 2.3 - 2.5 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment.

Aromatic Carbons: Signals for the nine aromatic carbons (four from the pyrrole ring and six from the tolyl ring, though some may overlap) would be expected in the δ 110-140 ppm range. The carbons attached to the nitrogen (C2 and C5) would be further downfield.

Methyl Carbons: The two methyl carbons would appear as sharp signals in the upfield region of the spectrum, typically between δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (Pyrrole & Tolyl) | 110 - 140 |

| CH₃ (Tolyl) | 18 - 25 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A prominent, moderately broad peak is expected in the region of 3200-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring. researchgate.net

C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

C=C Stretches (Aromatic): Absorptions corresponding to the C=C stretching vibrations within the pyrrole and tolyl rings would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the pyrrole ring would likely be observed in the 1000-1350 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretch | 3200 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Both the pyrrole and tolyl rings are chromophores. The conjugation between these two rings in this compound would be expected to give rise to characteristic absorptions in the UV region. Typically, pyrrole itself shows absorption bands around 200-240 nm. The presence of the conjugated tolyl group would likely cause a bathochromic (red) shift to longer wavelengths, possibly with maxima (λmax) appearing in the 250-300 nm range, corresponding to π→π* transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃N), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The nominal molecular weight is 171.24 g/mol . vulcanchem.com

Electron ionization (EI) mass spectrometry would also produce a characteristic fragmentation pattern. Expected fragmentation pathways could include:

Loss of a methyl group ([M-15]⁺) from either the pyrrole or tolyl ring.

Cleavage of the bond between the pyrrole and tolyl rings, leading to fragments corresponding to the tolyl cation (m/z 91) and the methyl-pyrrole radical, or vice versa.

Rearrangement and fragmentation of the pyrrole ring itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyrrole and tolyl rings.

Conformation: The dihedral angle between the planes of the pyrrole and tolyl rings, which would quantify the degree of twisting in the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any hydrogen bonding involving the pyrrole N-H group or π-π stacking interactions between the aromatic rings.

Currently, no published crystal structure for this compound is available in crystallographic databases.

Applications of Pyrrole Scaffolds in Advanced Research

Medicinal Chemistry Scaffold Design and Lead Compound Development

The pyrrole (B145914) ring is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anti-cancer activities. researchgate.netnih.gov These applications stem from the ability of the pyrrole scaffold to be readily functionalized, allowing for the fine-tuning of its biological activity. researchgate.net However, a detailed search of the literature did not yield specific studies where 4-Methyl-2-(m-tolyl)pyrrole has been utilized as a scaffold in medicinal chemistry design or developed as a lead compound.

Material Science Applications of Pyrrole Derivatives

Pyrrole derivatives are integral to the development of advanced materials. Their electron-rich nature makes them suitable for creating conductive polymers and other functional materials with interesting optical and electronic properties. wikipedia.orgresearchgate.net

Organic Electronics and Optoelectronic Materials

Polypyrrole and its derivatives are well-known organic semiconductors with applications in various electronic devices. elsevierpure.com The substitution pattern on the pyrrole ring can significantly influence the material's conductivity, solubility, and processing characteristics. Despite this, there is no specific information available in the reviewed literature regarding the synthesis or characterization of polymers derived from This compound or its application in organic electronics and optoelectronics.

Dyes and Pigments

The pyrrole structure is a key component of many natural and synthetic pigments, including the porphyrin ring in heme and chlorophyll (B73375). wikipedia.orgresearchgate.net Synthetic pyrrole-based dyes are valued for their vibrant colors and lightfastness. wikipedia.org A review of the available research did not uncover any specific data or studies on the use of This compound as a dye or pigment.

Catalysis and Industrial Chemical Processes

In the field of catalysis, pyrrole-containing ligands are used in coordination chemistry to create catalysts for a variety of organic transformations. nih.gov The pyrrole nitrogen and the carbon atoms of the ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. There are currently no available research articles that specifically describe the use of This compound in catalysis or other industrial chemical processes.

Precursors to Biologically Important Natural Products and Alkaloids

Substituted pyrroles are critical building blocks in the total synthesis of complex natural products and alkaloids, many of which exhibit significant biological activity. researchgate.netchim.itsemanticscholar.org The synthesis of these target molecules often relies on the strategic construction and subsequent modification of a pyrrole core. semanticscholar.org However, the role of This compound as a specific precursor in the synthesis of any biologically important natural products or alkaloids is not documented in the current scientific literature.

Q & A

Q. How are discrepancies in reported NMR chemical shifts reconciled for pyrrole derivatives?

Q. Why do computational and experimental bond lengths sometimes diverge in pyrrole structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.